

Technical Guide: Physicochemical Properties of 2-Amino-4-bromobzenethiol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Amino-4-bromobzenethiol**

Cat. No.: **B031654**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-bromobzenethiol is a substituted aromatic thiol that serves as a crucial intermediate in the synthesis of various heterocyclic compounds, particularly those with pharmaceutical and biological significance. Its unique structure, featuring amino, bromo, and thiol functional groups, makes it a versatile building block in medicinal chemistry and materials science. This document provides a comprehensive overview of the core physicochemical properties of **2-Amino-4-bromobzenethiol**, outlines a representative experimental protocol for its synthesis, and illustrates the synthetic pathway for enhanced clarity.

Physicochemical Properties

The fundamental physicochemical properties of **2-Amino-4-bromobzenethiol** are summarized in the table below. These values, a combination of experimental and predicted data, are essential for designing reaction conditions, purification strategies, and for computational modeling studies.

Property	Value	Source
Molecular Formula	C ₆ H ₆ BrNS	[1]
Molar Mass	204.09 g/mol	[1]
Appearance	Not explicitly stated; related compounds are often colored solids or oils.	
Density	1.693 ± 0.06 g/cm ³ (Predicted)	[1]
Boiling Point	295.5 ± 20.0 °C (Predicted)	[1]
Melting Point	Data not available	
pKa	7.33 ± 0.11 (Predicted)	[1]
Solubility	Data not available; likely soluble in organic solvents.	
CAS Number	93933-49-4	[2]

Spectral Data

Spectroscopic data is critical for the structural confirmation of **2-Amino-4-bromobenzenethiol**. While specific spectra are proprietary to chemical suppliers, the availability of ¹H NMR, IR, and Mass Spectrometry data has been noted.[\[2\]](#) Researchers can obtain these spectra from commercial suppliers upon purchase or request.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Amino-4-bromobenzenethiol** is not readily available in the public domain, a common and effective method for preparing substituted 2-aminobenzenethiols is the Herz reaction.[\[1\]](#) The following is a generalized protocol adapted for the synthesis of **2-Amino-4-bromobenzenethiol** from 4-bromoaniline.

Synthesis of **2-Amino-4-bromobenzenethiol** via the Herz Reaction

This protocol involves two main stages: the formation of a thiazathiolium chloride (Herz compound) and its subsequent hydrolysis.

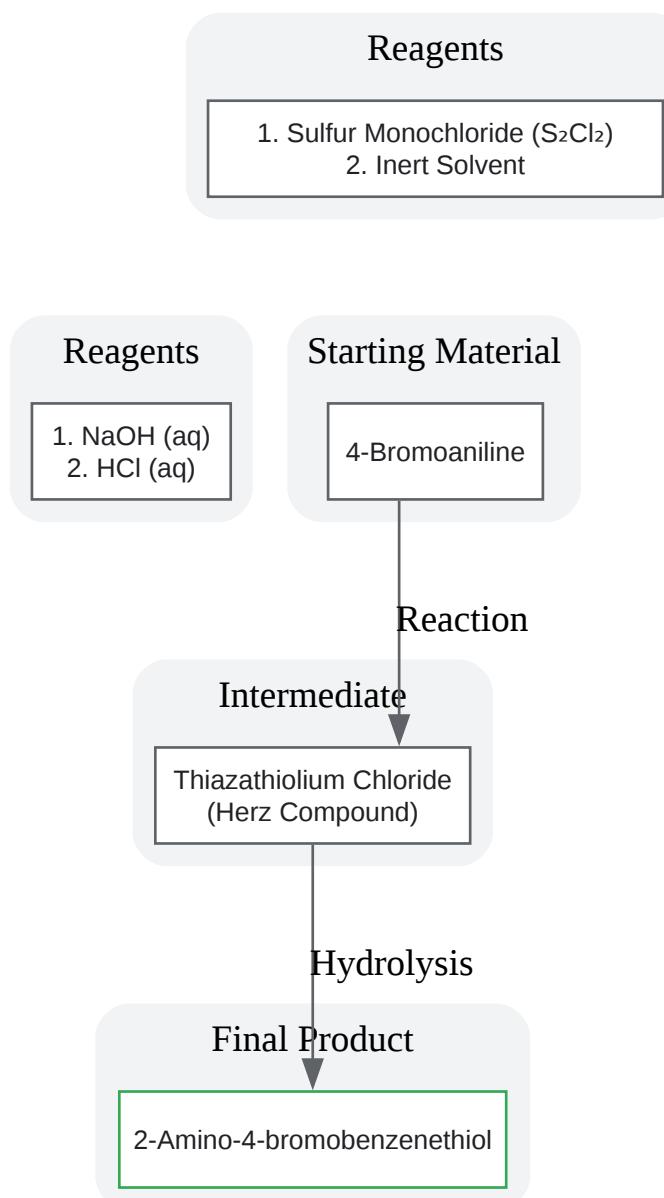
Materials:

- 4-bromoaniline
- Sulfur monochloride (S_2Cl_2)
- Anhydrous inert solvent (e.g., toluene, xylene)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
- Sodium sulfate (Na_2SO_4) or Magnesium sulfate ($MgSO_4$) for drying

Procedure:

- Formation of the Herz Compound:
 - In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to handle evolving HCl), dissolve 4-bromoaniline in an anhydrous inert solvent.
 - Cool the solution in an ice bath.
 - Slowly add sulfur monochloride dropwise to the stirred solution. An exothermic reaction will occur with the evolution of HCl gas. Maintain the temperature below 10 °C during the addition.
 - After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for several hours until the reaction is complete (monitored by TLC).
 - The resulting precipitate, the thiazathiolium chloride (Herz compound), is then isolated by filtration, washed with the inert solvent, and dried.

- Hydrolysis to **2-Amino-4-bromobzenenethiol**:
 - Suspend the dried Herz compound in an aqueous solution of sodium hydroxide.
 - Heat the mixture under reflux. The hydrolysis will lead to the cleavage of the five-membered ring, forming the sodium salt of **2-Amino-4-bromobzenenethiol**.
 - After cooling, the reaction mixture is filtered to remove any insoluble byproducts.
 - The filtrate is then carefully acidified with hydrochloric acid to precipitate the free **2-Amino-4-bromobzenenethiol**.
 - The crude product is collected by filtration or extracted with an organic solvent.
 - The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude **2-Amino-4-bromobzenenethiol**.
- Purification:
 - The crude product can be further purified by techniques such as recrystallization from a suitable solvent system or by column chromatography on silica gel.


Applications in Synthesis

2-Amino-4-bromobzenenethiol is a valuable precursor for the synthesis of various heterocyclic compounds. Notably, it is used to prepare 6-bromo-2,3-disubstituted-4H-1,4-benzothiazines and benzothiazolylalkylphthalazineacetic acid derivatives.^[3] The presence of the ortho-amino and thiol groups allows for cyclocondensation reactions with a variety of electrophiles to form fused ring systems.

Visualizations

Logical Workflow: Synthesis of **2-Amino-4-bromobzenenethiol** via Herz Reaction

The following diagram illustrates the key steps in the synthesis of **2-Amino-4-bromobzenenethiol** using the Herz reaction methodology.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijcrt.org [ijcrt.org]
- 2. 93933-49-4|2-Amino-4-bromobzenethiol|BLD Pharm [bldpharm.com]
- 3. 2-AMINO-4-BROMOBENZENETHIOL | 93933-49-4 [chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-Amino-4-bromobzenethiol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031654#physicochemical-properties-of-2-amino-4-bromobzenethiol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com